molecular formula C12H6Cl2N2O2S B7682166 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide

3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide

Cat. No. B7682166
M. Wt: 313.2 g/mol
InChI Key: JLJPGOOOXJQJEZ-UHFFFAOYSA-N
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Description

3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of several protein kinases, including AKT and ERK, which are involved in cell signaling and survival. Additionally, the compound has been found to induce oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide has been found to exhibit several other biochemical and physiological effects. Studies have shown that the compound can inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and tissue remodeling.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide for lab experiments is its potent anti-cancer activity. The compound can be used to study the mechanisms of cancer cell growth and survival, as well as to develop new cancer treatments. Additionally, the compound has been found to exhibit several other biochemical and physiological effects, making it a versatile tool for scientific research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, as high doses of the compound can induce apoptosis and cell death in normal cells. Additionally, the compound may exhibit off-target effects, leading to unintended consequences in experimental systems.

Future Directions

There are several future directions for research on 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide. One area of research is to further elucidate the mechanisms of action of the compound, including its effects on specific enzymes and signaling pathways. Another area of research is to explore the potential of the compound for use in combination with other anti-cancer agents, to enhance its efficacy and reduce toxicity. Additionally, the compound may have potential applications in other areas of scientific research, such as inflammation and tissue remodeling.

Synthesis Methods

The synthesis of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with thionyl chloride to form 3,5-dichloro-2-chlorobenzoic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base to obtain the desired product. The synthesis method has been optimized for high yield and purity, and the compound can be obtained in a few steps.

Scientific Research Applications

3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O2S/c13-7-3-8(14)10(17)9(4-7)16-12(18)11-6(5-15)1-2-19-11/h1-4,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJPGOOOXJQJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide

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